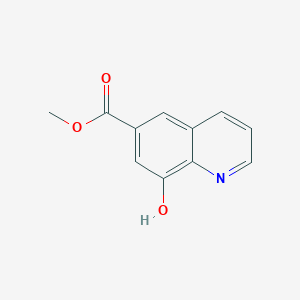

Methyl8-hydroxyquinoline-6-carboxylate

Description

Significance of 8-Hydroxyquinoline (B1678124) Derivatives in Modern Chemical Science

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemical science, comprising a pyridine (B92270) ring fused to a phenol (B47542). rroij.commdpi.com This unique arrangement confers a rich set of physical and chemical properties that have been exploited across diverse scientific disciplines. nih.gov The most notable characteristic of 8-HQ and its derivatives is their ability to act as potent bidentate chelating agents. nih.gov The proximity of the phenolic hydroxyl group at the 8-position and the nitrogen atom in the pyridine ring allows for the formation of stable, often insoluble, complexes with a vast array of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺. rroij.comdovepress.com

This chelating ability is the foundation for many of its applications. In analytical chemistry, 8-HQ is a classic reagent for the gravimetric analysis and separation of metal ions. rroij.comscispace.com The formation of these metal complexes often leads to a significant enhancement of fluorescence, a property that has been harnessed to develop highly sensitive fluorescent chemosensors for detecting biologically and environmentally important metal ions. scispace.com

In medicinal chemistry, the 8-hydroxyquinoline core is present in numerous compounds with a wide spectrum of biological activities. researchgate.net These include antibacterial, antifungal, anticancer, anti-HIV, and neuroprotective properties. rroij.comscispace.comresearchgate.net The biological action of many of these derivatives is often linked to their ability to chelate metal ions, thereby disrupting essential metallic processes in pathogenic organisms or cancer cells. researchgate.net Furthermore, in materials science, metal complexes of 8-HQ derivatives, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), are cornerstone materials used as electron carriers and emitters in Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and luminescent properties. scispace.comchemicalbook.com

Rationale for Research on Methyl 8-Hydroxyquinoline-6-carboxylate

While the 8-hydroxyquinoline scaffold itself is extensively studied, research into specific derivatives is driven by the goal of fine-tuning its properties for particular applications. The investigation of Methyl 8-hydroxyquinoline-6-carboxylate is primarily motivated by its significant potential as a versatile synthetic intermediate.

The strategic placement of a methyl carboxylate group at the 6-position of the 8-HQ ring system provides a reactive handle for further chemical modification. This ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a wide range of other functional groups, such as amides, esters, and acid chlorides. ctu.edu.vn This versatility allows chemists to use Methyl 8-hydroxyquinoline-6-carboxylate as a foundational building block to construct more complex molecules and libraries of novel 8-HQ derivatives. ctu.edu.vn For instance, the synthesis of various 8-hydroxyquinoline-6-carboxamides for biological screening has been successfully achieved starting from the parent ester, highlighting its role as a key precursor. ctu.edu.vn By modifying the 6-position, researchers can systematically alter the steric and electronic properties of the molecule, potentially leading to new compounds with enhanced biological activity or tailored properties for materials science applications.

Overview of Current Research Trajectories and Gaps

Current research on 8-hydroxyquinoline derivatives continues along several major trajectories. In medicinal chemistry, there is a strong focus on developing new therapeutic agents by synthesizing novel analogues with improved potency and selectivity against cancer, infectious diseases, and neurodegenerative disorders. nih.gov In materials science, the effort is directed towards creating new metal complexes with optimized photophysical properties for next-generation OLEDs and other optoelectronic devices. researchgate.net The development of sophisticated chemosensors for real-time ion detection in biological systems remains another active area of investigation. scispace.com

Despite this broad interest, there are identifiable gaps in the literature. While derivatives with substituents at the 2-, 5-, and 7-positions are common, the 6-position has been comparatively less explored. Synthetic methodologies for accessing 6-substituted 8-hydroxyquinolines are not as established, with recent reports noting novel applications of classic reactions to build this specific substitution pattern. ctu.edu.vn Consequently, a significant opportunity exists to explore the synthesis and application of compounds like Methyl 8-hydroxyquinoline-6-carboxylate. A systematic investigation into its coordination chemistry, the biological activities of its derivatives, and its potential in functional materials could uncover novel properties and applications, thereby expanding the chemical space and utility of the 8-hydroxyquinoline family.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 8-hydroxyquinoline-6-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-10(7)9(13)6-8/h2-6,13H,1H3 |

InChI Key |

UNWLRUADCZTRCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for the 8-Hydroxyquinoline-6-Carboxylate Core

The synthesis of the foundational 8-hydroxyquinoline-6-carboxylate structure can be achieved through several established chemical reactions. These pathways often involve the strategic formation of the bicyclic quinoline (B57606) system from acyclic or simpler cyclic precursors.

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction used to synthesize alkylidene succinic acids or their derivatives from ketones or aldehydes and succinic acid esters. wikipedia.org This reaction has been successfully employed to construct the 8-hydroxyquinoline-6-carboxylate core. ctu.edu.vn The mechanism typically involves the formation of a lactone intermediate which then undergoes ring-opening. juniperpublishers.com

A key advantage of the Stobbe condensation is its ability to create a significant portion of the carbon framework in a single step. The reaction is generally initiated by a base, such as sodium hydride or potassium t-butoxide, which deprotonates the succinic ester. juniperpublishers.comresearchgate.net The resulting carbanion then attacks the carbonyl carbon of an aldehyde or ketone. juniperpublishers.com A reported synthesis utilizes 3-pyridinecarbaldehyde as the starting aldehyde, which undergoes Stobbe condensation with a succinic acid ester, marking a notable application of this reaction to a heterocyclic aromatic aldehyde. ctu.edu.vn

Table 1: Key Stages of Stobbe Condensation Mechanism

| Stage | Description |

|---|---|

| 1. Enolate Formation | A strong base abstracts a proton from the α-carbon of the succinic ester. |

| 2. Nucleophilic Attack | The resulting enolate anion attacks the carbonyl group of the aldehyde (e.g., 3-pyridinecarbaldehyde). |

| 3. Lactone Formation | An intramolecular cyclization occurs to form a γ-lactone intermediate. wikipedia.org |

| 4. Ring Opening | The base promotes the elimination and ring-opening of the lactone to yield the final alkylidene succinic acid half-ester. juniperpublishers.com |

Following the initial condensation, a cyclization step is necessary to form the bicyclic quinoline ring system. In the context of the Stobbe condensation approach starting from 3-pyridinecarbaldehyde, the product of the initial reaction is an intermediate that is then subjected to conditions that facilitate intramolecular cyclization to yield the 8-hydroxyquinoline-6-carboxylate core. ctu.edu.vn

More broadly, the synthesis of the 8-hydroxyquinoline (B1678124) core can be achieved through various named cyclization reactions. rroij.com Classic methods such as the Skraup synthesis, which typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, are fundamental to quinoline chemistry. chemicalbook.comgoogle.com The Friedlander synthesis, another common method, involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive methylene (B1212753) group. rroij.com Adapting these methods by selecting appropriately substituted precursors allows for the targeted synthesis of the 8-hydroxyquinoline-6-carboxylate scaffold.

Complex 8-hydroxyquinoline derivatives are often constructed through multi-step synthetic sequences that allow for precise control over the substitution pattern. nih.gov Such a process might begin with a simpler, commercially available quinoline or benzene (B151609) derivative, which is then elaborated through a series of reactions.

For instance, a synthetic route could start with an appropriately substituted aminophenol. This precursor would then undergo a sequence of reactions, such as protection of functional groups, the introduction of a carbon fragment that will become the carboxylic acid at the 6-position, and finally, the cyclization to form the pyridine (B92270) ring. nih.gov An analogous synthesis for a related isomer, methyl 8-hydroxyquinoline-4-carboxylate, involves dissolving the corresponding carboxylic acid in methanol (B129727) at 0 °C, followed by the dropwise addition of thionyl chloride to facilitate esterification. rsc.org This final esterification step is a common strategy in multi-step syntheses to yield the target methyl carboxylate compound. rsc.org

Functionalization and Structural Modification of the Methyl 8-Hydroxyquinoline-6-Carboxylate Scaffold

The methyl 8-hydroxyquinoline-6-carboxylate molecule serves as a versatile scaffold for further chemical modification. The ester and the aromatic ring system provide multiple sites for functionalization to create a diverse library of derivatives.

The methyl ester group at the 6-position is a key functional handle that can be readily converted into other functionalities. A common first step in derivatization is the hydrolysis of the ester to the corresponding carboxylic acid. ctu.edu.vn This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a hydroxide (B78521) salt like potassium hydroxide, followed by acidification to protonate the carboxylate salt. nih.gov

Once formed, the 8-hydroxyquinoline-6-carboxylic acid is a versatile intermediate. The carboxylic acid group can be activated for subsequent reactions. For example, it can be converted to an acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. ctu.edu.vn This highly reactive acyl chloride can then be used to form a variety of other derivatives.

A primary application of activating the carboxylic acid group is the formation of amide bonds. The activated acid (e.g., the acyl chloride) can react readily with primary or secondary amines to yield the corresponding 8-hydroxyquinoline-6-carboxamides. ctu.edu.vn This amidation reaction is a robust and widely used method for expanding the structural diversity of the core molecule.

In one study, after hydrolysis of the ester and conversion to the carboxylic chloride, the intermediate was reacted with benzylamine (B48309) and 3-morpholinopropylamine to successfully synthesize two different 8-hydroxyquinoline-6-carboxamide derivatives. ctu.edu.vn Similarly, the synthesis of 8-hydroxyquinoline-2-carboxanilides has been achieved by condensing the activated 8-hydroxyquinoline-2-carboxylic acid with various substituted anilines, demonstrating a parallel strategy for amide bond formation. nih.gov

Table 2: Examples of Amines Used for Amidation

| Amine | Resulting Linkage | Derivative Class |

|---|---|---|

| Benzylamine | Benzylamide | N-Benzyl-8-hydroxyquinoline-6-carboxamide ctu.edu.vn |

| 3-Morpholinopropylamine | Morpholinopropylamide | 8-Hydroxy-N-(3-morpholinopropyl)quinoline-6-carboxamide ctu.edu.vn |

Substitution Reactions on the Quinoline Ring System

The reactivity of the 8-hydroxyquinoline ring system in electrophilic aromatic substitution is well-documented. The potent activating effect of the hydroxyl group at the C-8 position, combined with the directing influence of the ring nitrogen, predominantly channels electrophiles to the C-5 and C-7 positions of the benzene portion of the ring system. scispace.comnih.govrroij.com This regioselectivity is a guiding principle in the synthesis of substituted 8-HQ derivatives.

Common electrophilic substitution reactions performed on the 8-hydroxyquinoline scaffold include halogenation and nitration. For instance, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under acidic conditions, typically leading to 5,7-dichloro-8-hydroxyquinoline. nih.gov Similarly, nitration of 8-hydroxyquinoline, even with dilute nitric acid, readily yields the 5,7-dinitro derivative, underscoring the high reactivity of these positions. pw.edu.pl

Table 1: Representative Electrophilic Substitution Reactions on the 8-Hydroxyquinoline Scaffold

| Reaction | Reagent(s) | Typical Position(s) of Substitution | Product Example |

|---|---|---|---|

| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS), Acid | 5 and 7 | 5,7-Dichloro-8-hydroxyquinoline |

| Nitration | Nitric Acid (HNO₃) | 5 and 7 | 5,7-Dinitro-8-hydroxyquinoline pw.edu.pl |

Hybridization with Other Heterocyclic Moieties

The creation of hybrid molecules, which covalently link two or more distinct pharmacophores or functional moieties, is a powerful strategy in medicinal chemistry and materials science. The Methyl 8-hydroxyquinoline-6-carboxylate structure offers multiple reaction sites for such hybridization.

Via the Quinoline Ring System: One of the most versatile methods for functionalizing the 8-HQ ring is the Mannich reaction. This one-pot, three-component reaction involves an active hydrogen compound (8-HQ), formaldehyde, and a primary or secondary amine, leading to the introduction of an aminomethyl group at the electron-rich C-7 position. nih.gov This strategy has been used to link 8-hydroxyquinoline with other heterocyclic amines, creating complex hybrid structures. nih.gov

Another powerful technique is the Suzuki-Miyaura cross-coupling reaction. scispace.comrroij.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organohalide and a boronic acid. To apply this to the 8-HQ scaffold, a halogen atom is first introduced, typically at the C-5 or C-7 position. The resulting halo-8-hydroxyquinoline can then be coupled with a variety of heterocyclic boronic acids, offering a modular approach to synthesizing a diverse library of hybrid molecules.

Via the Carboxylate Group: The methyl carboxylate group at the C-6 position provides a direct handle for hybridization through amide bond formation. The ester can be hydrolyzed to the corresponding 8-hydroxyquinoline-6-carboxylic acid, which can then be coupled with a variety of heterocyclic amines using standard peptide coupling reagents (e.g., DCC, EDC). This approach allows for the direct linkage of the quinoline core to other heterocyclic systems through a stable amide bridge, a common linker in medicinal chemistry. Research has shown the successful fusion of diazepino rings onto quinoline carboxylic acid frameworks, illustrating the utility of the carboxyl group in building complex heterocyclic systems. nih.gov

Via the 8-Hydroxyl Group: The phenolic hydroxyl group can be derivatized to form ether linkages. For example, the Williamson ether synthesis, involving the reaction of the hydroxyl group with a halo-substituted heterocycle under basic conditions, can be employed. This has been used to synthesize bisquinoline systems, where two quinoline units are connected through an ether bridge. researchgate.net

Table 2: Potential Hybridization Strategies for Methyl 8-hydroxyquinoline-6-carboxylate

| Reaction Site | Reaction Type | Potential Heterocyclic Partner | Linkage Type |

|---|---|---|---|

| C-7 Position | Mannich Reaction | Heterocyclic Amines (e.g., Piperazine, Morpholine) | -CH₂-NR₂- |

| C-5/C-7 Position | Suzuki-Miyaura Coupling (after halogenation) | Heterocyclic Boronic Acids (e.g., Pyridine, Thiophene) | Aryl-Aryl |

| C-6 Carboxylate | Amide Coupling (after hydrolysis) | Heterocyclic Amines | Amide (-CO-NH-) |

| C-8 Hydroxyl | Williamson Ether Synthesis | Halo-substituted Heterocycles | Ether (-O-) |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this often involves moving away from classical methods that employ harsh conditions and toxic reagents.

The Skraup synthesis, a traditional method for producing quinolines, typically involves the reaction of an aniline (B41778) with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene, often at high temperatures. chemicalbook.com This process has significant environmental drawbacks due to the corrosive nature of the acid and the toxicity of the oxidant.

A greener alternative for the synthesis of the 8-hydroxyquinoline core is the Doebner-von Miller reaction. wikipedia.org This method involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 8-hydroxyquinoline-6-carboxylic acid, the logical starting materials would be 3-amino-4-hydroxybenzoic acid and an α,β-unsaturated aldehyde like acrolein. A key advantage of this approach is that it can often be performed in aqueous acidic solutions, such as refluxing hydrochloric acid, thereby avoiding the need for concentrated sulfuric acid and hazardous oxidizing agents. rsc.org The use of water as a solvent is a cornerstone of green chemistry. Following the synthesis of the carboxylic acid, a standard esterification with methanol under acidic conditions would yield the target compound, Methyl 8-hydroxyquinoline-6-carboxylate.

Further green enhancements to quinoline synthesis include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, as demonstrated in the synthesis of certain 8-hydroxyquinoline-2-carboxanilides. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with green chemistry principles by reducing solvent usage and waste generation from intermediate purification steps. researchgate.net

Table 3: Comparison of Synthetic Routes to the 8-Hydroxyquinoline Core

| Method | Typical Reagents | Green Chemistry Considerations |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Conc. H₂SO₄, Nitrobenzene | - Harsh, corrosive acid

|

| Doebner-von Miller Reaction | Aniline derivative, α,β-Unsaturated carbonyl | - Can be run in aqueous acid (e.g., HCl) rsc.org |

| Microwave-Assisted Synthesis | Varies | - Reduced reaction times

|

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. Beyond simple proton and carbon counts, advanced NMR techniques provide deep insights into the electronic environment of nuclei and their spatial relationships.

Multi-nuclear NMR Techniques (e.g., ¹H, ¹³C, DEPT)

Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides the foundational data for structural determination.

¹H NMR: The proton NMR spectrum of Methyl 8-hydroxyquinoline-6-carboxylate is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl and carboxylate substituents, typically appearing in the range of 7.0-9.0 ppm. The methyl ester protons would present as a sharp singlet, likely around 3.9-4.0 ppm. The phenolic hydroxyl proton signal can be broad and its position variable depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the 165-175 ppm region. Aromatic carbons will appear between 110-160 ppm, with their specific shifts dictated by the positions of the substituents. The methyl carbon of the ester group will be found in the upfield region, generally around 50-55 ppm.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) are crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This technique confirms the assignments made from the ¹³C spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 8-hydroxyquinoline-6-carboxylate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.0 - 9.0 | 110 - 160 | Shifts are dependent on the position relative to the hydroxyl and methyl carboxylate groups. |

| Ester -OCH₃ | ~3.9 - 4.0 (singlet) | ~50 - 55 | Characteristic sharp singlet in the ¹H spectrum. |

| Ester C=O | - | ~165 - 175 | Quaternary carbon, will not appear in a DEPT-135 spectrum. |

| Phenolic -OH | Variable (broad) | - | Chemical shift is highly dependent on solvent, temperature, and concentration due to H-bonding. |

| Quaternary Aromatic C | - | 110 - 160 | Includes carbons attached to substituents and at ring junctions. Absent in DEPT-135. |

Advanced NMR Experiments for Structural Connectivity

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons around the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a direct attachment between a specific proton and a specific carbon, allowing for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). This is particularly powerful for identifying the connectivity around quaternary carbons (like the carbonyl carbon and substituted aromatic carbons) and for piecing together different fragments of the molecule. For instance, a correlation between the methyl protons of the ester and the carbonyl carbon would be expected.

Vibrational Spectroscopy (IR) for Functional Group and Bonding Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methyl 8-hydroxyquinoline-6-carboxylate, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.

C=C and C=N Stretches (Aromatic Ring): The quinoline ring system will produce multiple bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

C-O Stretch: The C-O stretching vibrations of the ester and the phenolic hydroxyl group would be found in the fingerprint region, typically between 1200-1300 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Frequencies for Methyl 8-hydroxyquinoline-6-carboxylate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 | Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Ester Carbonyl | C=O Stretch | 1700 - 1750 | Strong |

| Aromatic Ring | C=C/C=N Stretch | 1400 - 1600 | Medium |

| Ester/Phenol (B47542) C-O | C-O Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For Methyl 8-hydroxyquinoline-6-carboxylate (C₁₂H₁₁NO₃), the expected monoisotopic mass is approximately 217.0739 g/mol . HRMS would be able to confirm this mass to within a few parts per million.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at M-31.

Loss of the entire methyl carboxylate group: Cleavage of the bond between the aromatic ring and the ester group.

Fragmentation of the quinoline ring: A series of complex fragmentations characteristic of the quinoline scaffold.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within a molecule and to characterize its optical properties. The 8-hydroxyquinoline (B1678124) core is known to be fluorescent. rroij.com

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of Methyl 8-hydroxyquinoline-6-carboxylate is expected to show absorption bands corresponding to π → π* transitions within the aromatic quinoline system. Typically, 8-hydroxyquinoline derivatives exhibit absorption maxima in the UV region, often with multiple bands. The exact position and intensity of these bands will be influenced by the solvent polarity and the electronic nature of the substituents. scirp.org

Fluorescence Emission Spectroscopy: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties of 8-hydroxyquinoline derivatives are often sensitive to the environment, including solvent polarity and the presence of metal ions, making them interesting candidates for sensor applications. rroij.com The parent 8-hydroxyquinoline is weakly fluorescent due to an excited-state proton transfer mechanism, and this property may be modulated by the substitution pattern. rroij.com

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Electrochemical Characterization Techniques for Redox Behavior and Electron Transfer Mechanisms

The electrochemical characteristics of Methyl 8-hydroxyquinoline-6-carboxylate are of significant interest for understanding its potential applications in areas such as sensor technology, catalysis, and materials science. While direct and extensive experimental studies on this specific molecule are not widely published, a robust understanding of its redox behavior and electron transfer mechanisms can be extrapolated from the well-documented electrochemical properties of its parent compound, 8-hydroxyquinoline (8HQ), and related derivatives. The primary electrochemical activity of 8-hydroxyquinoline derivatives is centered on the phenolic hydroxyl group at the C8 position, which is susceptible to oxidation.

The introduction of a methyl carboxylate substituent at the 6-position of the quinoline ring is expected to modulate the electron density of the aromatic system, thereby influencing the oxidation and reduction potentials of the molecule. The ester group is generally considered to be electron-withdrawing, which would be anticipated to make the oxidation of the hydroxyl group more difficult (i.e., occur at a more positive potential) compared to the unsubstituted 8-hydroxyquinoline.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for probing the redox behavior of electroactive species. For 8-hydroxyquinoline and its derivatives, CV studies typically reveal an irreversible oxidation peak corresponding to the oxidation of the 8-hydroxyl group. electrochemsci.org This process is often pH-dependent, with the peak potential shifting to less positive values as the pH increases, indicating the involvement of protons in the electron transfer process. physchemres.org

In a typical CV experiment for Methyl 8-hydroxyquinoline-6-carboxylate, a well-defined anodic (oxidation) peak would be expected. The process is likely to be diffusion-controlled, as is common for 8HQ derivatives. physchemres.org The irreversibility of the oxidation suggests that the initial oxidation product is unstable and undergoes subsequent chemical reactions to form electro-inactive species. researchgate.net

The proposed oxidation mechanism for 8-hydroxyquinoline involves a single-electron transfer to form a radical species, which can then dimerize and undergo further oxidation to quinonoid-type compounds. researchgate.net The presence of the methyl carboxylate group at the 6-position is not expected to alter this fundamental mechanism but would influence the potential at which it occurs.

Predicted Redox Potentials

Based on the known electrochemical behavior of 8-hydroxyquinoline and the electronic effects of the substituent, the following table provides a qualitative prediction of the redox potentials for Methyl 8-hydroxyquinoline-6-carboxylate compared to the parent compound.

| Compound | Predicted Oxidation Peak Potential (Epa) vs. Ag/AgCl | Predicted Reversibility |

| 8-Hydroxyquinoline | ~ +0.5 V to +0.8 V (pH dependent) | Irreversible |

| Methyl 8-hydroxyquinoline-6-carboxylate | More positive than 8HQ | Irreversible |

Note: The predicted values are for illustrative purposes and would require experimental verification.

Electron Transfer Mechanisms

The electron-withdrawing nature of the methyl carboxylate group at the C6 position would decrease the electron density on the quinoline ring system, making the initial electron abstraction from the hydroxyl group more energetically demanding. This results in a higher oxidation potential.

Influence of Experimental Conditions

The electrochemical response of Methyl 8-hydroxyquinoline-6-carboxylate would be sensitive to various experimental parameters:

pH: As with 8-hydroxyquinoline, the oxidation peak potential is expected to be highly dependent on the pH of the supporting electrolyte. A linear relationship between the peak potential and pH would be anticipated, with a slope indicating the number of protons involved in the reaction. physchemres.org

Scan Rate: In cyclic voltammetry, the peak current for a diffusion-controlled process is proportional to the square root of the scan rate. physchemres.org This relationship can be used to confirm the nature of the mass transport to the electrode surface.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis. For Methyl 8-hydroxyquinoline-6-carboxylate, DPV would likely show a well-defined peak at a potential close to the oxidation peak potential observed in CV. The enhanced sensitivity of DPV could be utilized for the determination of this compound at low concentrations.

The following table summarizes the expected findings from DPV analysis:

| Technique | Expected Observation | Information Gained |

| DPV | A single, well-defined oxidation peak. | Quantitative determination, detection limit. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like Methyl 8-hydroxyquinoline-6-carboxylate, DFT calculations would be crucial for understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's chemical reactivity. For 8-hydroxyquinoline (B1678124) derivatives, the HOMO is typically localized over the electron-rich phenol (B47542) ring, while the LUMO is often distributed across the pyridine (B92270) ring system. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity. For Methyl 8-hydroxyquinoline-6-carboxylate, the electron-withdrawing nature of the methyl carboxylate group would be expected to influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for 8-Hydroxyquinoline Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-Hydroxyquinoline | -5.8 | -1.2 | 4.6 |

| 5,7-dichloro-8-hydroxyquinoline | -6.2 | -1.8 | 4.4 |

| Methyl 8-hydroxyquinoline-6-carboxylate | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, showing typical data for related compounds. Specific values for Methyl 8-hydroxyquinoline-6-carboxylate are not available.

Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In 8-hydroxyquinoline derivatives, the oxygen and nitrogen atoms are typically regions of negative electrostatic potential, making them likely sites for interaction with electrophiles or metal ions. The hydroxyl proton, conversely, represents a region of positive potential. An ESP map for Methyl 8-hydroxyquinoline-6-carboxylate would provide a visual representation of how the methyl carboxylate group alters the charge distribution across the quinoline (B57606) scaffold.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These descriptors are instrumental in rationalizing the behavior of molecules in chemical reactions. Studies on other 8-hydroxyquinoline derivatives have utilized these descriptors to explain their biological activities and interaction mechanisms.

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

Ab initio and semi-empirical methods are other classes of quantum mechanical calculations used to study molecular properties. Ab initio methods, while computationally intensive, are based on first principles and can provide highly accurate results for ground and excited state properties. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. These methods could be used to investigate the photophysical properties of Methyl 8-hydroxyquinoline-6-carboxylate, such as its absorption and emission spectra.

Simulation of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Experimental Validation

Computational methods are frequently used to simulate spectroscopic data, which can then be compared with experimental spectra to validate the computed molecular structures and properties. Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Vis spectra, while calculations of vibrational frequencies can simulate IR and Raman spectra. The simulation of NMR chemical shifts is also a standard technique for confirming molecular structures. For Methyl 8-hydroxyquinoline-6-carboxylate, simulated spectra would be an invaluable tool for interpreting experimental data and confirming its structural features.

Mechanistic Pathways Elucidation via Computational Transition State Search

While specific computational transition state searches for Methyl 8-hydroxyquinoline-6-carboxylate are not extensively documented in publicly available literature, the mechanistic pathways of related 8-hydroxyquinoline derivatives have been investigated using computational methods such as Density Functional Theory (DFT). These studies provide a framework for understanding the potential reactivity of this compound.

Computational transition state searches are pivotal in elucidating reaction mechanisms by identifying the lowest energy pathway between reactants and products. For quinoline derivatives, these investigations often focus on reactions such as alkylation, oxidation, and coordination with metal ions. For instance, theoretical calculations have been employed to interpret the regioselectivity of methylation in analogous quinoline systems. The calculations of the geometry and electron structure of anions of related molecules have been used to predict the outcome of alkylation reactions, which is in good agreement with experimental results. mdpi.com

The general approach involves mapping the potential energy surface of a proposed reaction. By locating the transition state structures, which are first-order saddle points on this surface, researchers can calculate activation energies. These energies are critical in determining the feasibility and rate of a particular reaction pathway. For Methyl 8-hydroxyquinoline-6-carboxylate, such studies could elucidate the mechanisms of its synthesis, degradation, or its interaction with biological targets. The presence of multiple reactive sites—the phenolic hydroxyl group, the quinoline nitrogen, and the ester group—suggests that a variety of reaction mechanisms could be operative, and computational transition state searches would be invaluable in distinguishing between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical correlation)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for Methyl 8-hydroxyquinoline-6-carboxylate are not detailed in the literature, extensive QSAR studies have been performed on various series of 8-hydroxyquinoline derivatives, providing insights into the structural features that govern their activity. These studies are instrumental in the rational design of new derivatives with enhanced potency for various applications.

These models often correlate physicochemical properties, also known as molecular descriptors, with a measured biological endpoint. Key descriptors for 8-hydroxyquinoline derivatives have been identified as:

Hydrophobicity (log P): This parameter describes the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Electronic Parameters: These include pKa, and other descriptors that quantify the electron-withdrawing or electron-donating nature of substituents. These properties are crucial for interactions with biological targets.

Steric Parameters: Molar refractivity (MR) and molecular weight are examples of descriptors that account for the size and shape of the molecule, which can affect its binding to a receptor or active site.

For example, in a study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque, a QSAR model was developed that correlated the minimum inhibitory concentration (MIC) against Streptococcus mutans with molar refractivity, log P, and an electronic parameter (beta). nih.gov The study found that smaller steric contributions at the 5-position and increased lipophilicity and electron-withdrawing character led to higher activity. nih.gov Another QSAR study on halogenated 8-hydroxyquinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) identified mass, polarizability, topological charge, and van der Waals volume as essential properties governing their anti-MRSA activity. nih.gov

The general findings from QSAR studies on 8-hydroxyquinoline derivatives suggest that the biological activity of these compounds can be finely tuned by modifying the substitution pattern on the quinoline scaffold. nih.gov For Methyl 8-hydroxyquinoline-6-carboxylate, the carboxylate group at the 6-position would significantly influence its electronic properties and potential for hydrogen bonding, which would be important parameters in any QSAR model.

Below are interactive data tables summarizing findings from QSAR studies on related 8-hydroxyquinoline derivatives.

Table 1: Physicochemical Parameters Used in QSAR Models of 8-Hydroxyquinoline Derivatives

| Parameter Type | Examples | Relevance to Activity |

|---|---|---|

| Hydrophobic | log P | Membrane permeability and interaction with hydrophobic pockets. |

| Electronic | pKa, Beta (β) | Ionization state and strength of electronic interactions. |

| Steric | Molar Refractivity (MR), Molecular Weight | Molecular size and shape, affecting receptor fit. |

| Topological | Topological Charge | Distribution of charge across the molecule. |

| Quantum Chemical | Polarizability, van der Waals Volume | Molecular interactions and binding affinity. |

Table 2: QSAR Findings for Different Activities of 8-Hydroxyquinoline Derivatives

| Activity | Key Structural Features Influencing Activity | Reference |

|---|---|---|

| Antiplaque | Smaller steric contribution at the 5-position; increased lipophilicity and electron-withdrawing character. | nih.gov |

| Anticancer | Substitution with electron-withdrawing groups at the 5-position; aromatic amide substitution at the 2-position. | nih.gov |

| Anti-MRSA | Mass, polarizability, topological charge, and van der Waals volume. | nih.gov |

Mechanistic Investigations of Reactivity and Transformations

Exploration of Proton Transfer Mechanisms (Intra- and Intermolecular)

The 8-hydroxyquinoline (B1678124) scaffold is a classic example of a molecule capable of undergoing excited-state intramolecular proton transfer (ESIPT). scispace.com Upon photoexcitation, the acidity of the C-8 phenolic proton increases, while the basicity of the quinoline (B57606) nitrogen is enhanced. This facilitates a rapid, often barrierless, transfer of the proton from the hydroxyl group to the nitrogen atom, forming a keto-tautomer. nih.gov This process is central to the fluorescence properties of 8-HQ derivatives.

Intramolecular Proton Transfer: Theoretical calculations on 8-HQ reveal that the intramolecular hydrogen bond (O-H···N) is significantly strengthened in the lowest singlet excited state (S1). nih.gov This strengthening facilitates an ultrafast proton transfer, leading to the formation of the excited keto tautomer. nih.gov For Methyl 8-hydroxyquinoline-6-carboxylate, the electron-withdrawing nature of the methyl carboxylate group at the C-6 position is expected to increase the acidity of the C-8 hydroxyl group, potentially influencing the energetics and dynamics of the ESIPT process.

Intermolecular Proton Transfer: In protic solvents, 8-HQ and its derivatives can engage in intermolecular proton transfer with solvent molecules. scispace.com This can compete with or assist the intramolecular pathway. Studies on 7-hydroxyquinoline (a structural isomer) in methanol (B129727) with formate have shown that solvent molecules and other species can act as a bridge, facilitating a net proton transfer from the hydroxyl group to the quinoline nitrogen. nih.govacs.org The formation of stoichiometric hydrogen-bonding complexes with solvent molecules can lead to dual fluorescence, indicating the presence of multiple emitting species in equilibrium. semanticscholar.org The specific interactions and proton transfer pathways are highly dependent on the solvent environment, as illustrated by the varying photophysical properties of 8-HQ in different solvents.

Interactive Table 1: Photophysical Properties of 8-Hydroxyquinoline in Various Solvents

| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield |

|---|---|---|---|

| Ethylene Glycol | 290 | 335, 410 | N/A |

| DMSO | 290 | 335, 410 | N/A |

| DMF | 290 | 335, 410 | N/A |

| Propanol | 290 | - | N/A |

Data adapted from studies on 8-hydroxyquinoline, demonstrating the solvent-dependent dual fluorescence emission, which is indicative of different protonated/hydrogen-bonded species. semanticscholar.org

Role of the Compound in Organic Reactions (beyond synthesis of the compound itself)

Beyond its own synthesis, the predominant role of Methyl 8-hydroxyquinoline-6-carboxylate in organic reactions stems from its ability to act as a potent bidentate chelating agent for a wide array of metal ions. nih.gov

Chelating Ligand in Catalysis and Materials Science: The deprotonated hydroxyl group and the pyridine (B92270) nitrogen form a stable five-membered ring with metal ions. nih.gov This chelating property is the basis for numerous applications:

Catalysis: Metal complexes of 8-HQ derivatives are used as catalysts. The ligand can stabilize the metal center, modulate its reactivity, and influence the selectivity of the reaction.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-HQ, most famously Tris(8-hydroxyquinolinato)aluminium (Alq₃), are widely used as electron transport and emissive materials in OLEDs. nih.gov The substituents on the 8-HQ ring, such as the methyl carboxylate group, can be used to tune the emission color and photophysical properties of the resulting metal complexes. scispace.com

Fluorescent Chemosensors: The fluorescence of 8-HQ is often quenched but can be significantly enhanced upon chelation with certain metal ions due to increased molecular rigidity. scispace.com This "turn-on" fluorescence makes its derivatives, including potentially the 6-carboxylate ester, excellent candidates for selective metal ion sensors.

Reactivity of the Aromatic Core: The 8-hydroxyquinoline ring possesses typical phenolic properties, making it amenable to reactions like electrophilic aromatic substitution and diazonium coupling. nih.gov The electron-donating hydroxyl group directs electrophiles primarily to the C-5 and C-7 positions.

Stability and Degradation Pathways (mechanistic studies, not safety profiles)

Mechanistic studies on the degradation of the 8-hydroxyquinoline scaffold point towards both microbial and abiotic pathways. The stability is highly dependent on the environmental matrix.

Microbial Degradation: The quinoline core is susceptible to microbial degradation. Studies on quinoline-degrading bacteria, such as Pseudomonas species, have identified hydroxylation as a key initial step. researchgate.net Common metabolic pathways proceed via the formation of 2-hydroxyquinoline, followed by further oxidation to dihydroxyquinolines like 2,6-dihydroxyquinoline or 2,8-dihydroxyquinoline, and subsequent ring cleavage. researchgate.net It is plausible that the 8-hydroxyquinoline core of the target molecule would follow a similar microbial degradation pathway involving enzymatic hydroxylation and ring opening.

Abiotic Degradation and Dissipation: In environmental systems like soil, the degradation behavior can be complex. For example, 8-hydroxyquinoline sulphate exhibits rapid dissipation, which is attributed to the formation of stable, bound residues, likely through chelation with metal ions present in the soil. This process leads to a significant portion of the compound becoming non-extractable. Concurrently, mineralization occurs, as evidenced by the production of CO₂. The degradation often follows biphasic kinetics, with a rapid initial phase followed by a slower degradation phase.

Applications in Advanced Materials Research Fundamental Chemical Aspects

Organic Light-Emitting Diodes (OLEDs) Chemistry

The field of Organic Light-Emitting Diodes (OLEDs) has greatly benefited from the use of 8-hydroxyquinoline (B1678124) derivatives, most notably tris(8-hydroxyquinoline)aluminum (Alq3), which is a benchmark material for both electron transport and emission. scirp.orgscirp.org Methyl 8-hydroxyquinoline-6-carboxylate and its metal complexes are explored for their potential to refine and enhance the performance of OLED devices.

Derivatives of 8-hydroxyquinoline are foundational in OLED technology, where they can function as both the light-emitting layer (emitter) and the electron-transporting layer (ETL). scirp.orgsemanticscholar.org Metal complexes of these ligands, known as metaloquinolates, are particularly important. scirp.org The fundamental process in an OLED involves the injection of holes and electrons from opposite electrodes, which travel towards the emissive layer. ijcce.ac.ir There, they recombine to form excitons, which then decay radiatively to emit light. ijcce.ac.ir

For a material to be effective, it must possess several key characteristics:

High Electron Mobility: The ability to efficiently transport electrons from the cathode to the emissive layer is crucial. Electron mobilities in organic materials are often significantly lower than hole mobilities, making efficient ETL materials critical for charge balance and device efficiency. semanticscholar.org

Good Thermal Stability: OLEDs generate heat during operation, and the materials used must be stable at elevated temperatures to ensure a long device lifetime. semanticscholar.org

Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must be aligned with adjacent layers to allow for efficient injection and transport of charge carriers. ijcce.ac.ir

Complexes of 8-hydroxyquinoline derivatives, particularly with metals like zinc (Zn(II)) and aluminum (Al(III)), have been shown to be excellent electron carriers. scirp.orgijcce.ac.ir In some cases, the electron transport capability of Zn(II) complexes with substituted 8-hydroxyquinolines can surpass that of the widely used Alq3. ijcce.ac.ir The introduction of a substituent like the methyl-6-carboxylate group on the 8-hydroxyquinoline ring can modify these properties, allowing for fine-tuning of the material's performance within an OLED stack. For instance, zinc complexes have been successfully used as dopants in emissive layers to produce green electroluminescence. ijcce.ac.irijcce.ac.ir

The optical properties of 8-hydroxyquinoline derivatives, such as their emission color and fluorescence quantum yield, can be precisely controlled through molecular design. The electronic nature of substituents added to the quinoline (B57606) ring system plays a critical role in this tuning.

The introduction of an electron-donating group (EDG) or an electron-withdrawing group (EWG) can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO).

Electron-Donating Groups (e.g., -OCH3) tend to increase the energy of the HOMO, which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. These groups can also enhance the luminescence intensity of the corresponding complexes. nih.govscite.ai

Electron-Withdrawing Groups (e.g., -NO2, -COOCH3) like the one in Methyl 8-hydroxyquinoline-6-carboxylate, lower the energy of the LUMO. This can also lead to shifts in the emission wavelength and can influence the quantum efficiency. nih.govscite.ai

For example, studies on europium (Eu(III)) complexes with various substituted 8-hydroxyquinolines have demonstrated this principle. Complexes with electron-donating groups showed the highest fluorescence intensity, while those with electron-withdrawing groups had the weakest. nih.govscite.ai This tunability is crucial for creating OLEDs that can produce a full spectrum of colors for display applications. By strategically placing substituents, researchers can engineer molecules with specific emission characteristics.

| Substituent Type | Effect on Luminescence Intensity | Example |

| Electron-Donating | Enhances | Methoxy (B1213986) (-OCH3) |

| Electron-Withdrawing | Diminishes | Nitro (-NO2) |

Charge transport in organic semiconductor materials, such as those based on Methyl 8-hydroxyquinoline-6-carboxylate, is a complex process. Unlike in crystalline inorganic semiconductors, charge carriers (electrons and holes) in amorphous organic films move by "hopping" between adjacent molecules. The efficiency of this process is governed by both the intrinsic properties of the molecule and the morphology of the thin film.

Key factors influencing charge transport include:

Molecular Packing: The distance between and relative orientation of molecules in the solid state significantly affect the rate of charge hopping.

Electronic Coupling: The degree of orbital overlap between neighboring molecules determines the ease with which an electron can jump from one to the next.

Reorganization Energy: The energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy generally leads to higher mobility.

Supramolecular Frameworks and Networks for Designed Functionalities

The ability of Methyl 8-hydroxyquinoline-6-carboxylate to act as a ligand for metal ions is central to its use in constructing supramolecular frameworks. The nitrogen and hydroxyl oxygen atoms form a bidentate chelate, a stable five-membered ring, with a metal center. researchgate.net This robust coordination chemistry allows it to serve as a building block for larger, well-defined architectures like coordination polymers and metal-organic frameworks (MOFs).

The functionality of these frameworks is derived from the combined properties of the organic ligand and the metal ion. The 8-hydroxyquinoline core provides the structural backbone and inherent luminescent properties, while the metal ion acts as a node, directing the geometry of the resulting network. The methyl carboxylate group can also participate in weaker intermolecular interactions, such as hydrogen bonding, further influencing the packing and dimensionality of the framework. These designed structures can be used to create materials with applications in areas like chemical sensing, where changes in the framework's luminescence upon binding to a target analyte can be used for detection. scirp.org

Photoactive and Luminescent Materials (mechanistic and design aspects)

The intrinsic photoactive nature of the 8-hydroxyquinoline scaffold makes its derivatives, including Methyl 8-hydroxyquinoline-6-carboxylate, excellent candidates for luminescent materials. The parent 8-hydroxyquinoline molecule is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. scispace.com

However, upon chelation with a metal ion, this proton transfer is blocked, and the molecule becomes more rigid. scispace.com This increased rigidity reduces non-radiative decay pathways and significantly enhances fluorescence emission. scispace.com The properties of the resulting metal complex are highly dependent on the choice of both the metal and the substituents on the ligand.

Design principles for tuning luminescence:

Choice of Metal Ion: The nature of the metal ion directly impacts the photophysical properties. For example, complexes with diamagnetic ions like Zn(II) or Al(III) typically exhibit fluorescence originating from the ligand (intraligand π*-π transitions). ijcce.ac.ir In contrast, complexes with lanthanide ions like Eu(III) can exhibit intense, sharp emission lines characteristic of the metal ion itself. In this case, the organic ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then luminesces. nih.govscite.ai

Substituent Effects: As discussed in section 7.1.2, substituents on the quinoline ring are a powerful tool for tuning the emission color and quantum yield. The electron-withdrawing methyl-6-carboxylate group influences the energy of the ligand's orbitals, thereby affecting both the light absorption and emission properties of the molecule and its metal complexes. nih.govscite.ai

These design strategies allow for the creation of a wide array of photoactive materials with tailored emission colors, quantum yields, and lifetimes, making them suitable for applications ranging from OLEDs to fluorescent sensors and bio-imaging agents.

Biological Activity Research and Mechanistic Insights Non Clinical

Investigation of Molecular Targets and Pathways

The biological activities of 8-hydroxyquinoline (B1678124) derivatives are multifaceted, stemming from their ability to interact with a range of molecular targets and influence various cellular pathways. tandfonline.comresearchgate.net The core 8-hydroxyquinoline structure is recognized as a privileged scaffold in medicinal chemistry due to its diverse therapeutic potential. mdpi.comnih.gov These compounds have been investigated for their effects as antineurodegenerative, anticancer, antioxidant, and antimicrobial agents. tandfonline.comnih.gov

The primary mechanism often involves the compound's interaction with metal ions, which in turn affects metalloenzymes and cellular homeostasis. nih.govnih.gov For instance, the modulation of pathways related to oxidative stress is a key finding, where 8HQ derivatives can influence the generation of reactive oxygen species (ROS). tandfonline.comnih.gov Furthermore, specific enzymes involved in microbial metabolism and neurological function have been identified as direct targets. These interactions can lead to the disruption of essential life processes in pathogens or modulate signaling pathways in more complex systems. The planar, lipophilic nature of the 8-hydroxyquinoline molecule facilitates its passage across biological membranes, allowing it to reach and interact with these intracellular targets. tandfonline.comresearchgate.net

Metal Chelation-Based Mechanisms of Action

A defining characteristic of the 8-hydroxyquinoline scaffold is its potent ability to act as a chelating agent, binding to various metal ions. dovepress.comnih.gov Among the seven isomers of monohydroxyquinoline, the 8-hydroxy configuration is uniquely capable of forming stable chelate complexes with divalent metal ions through its nitrogen and oxygen donor atoms. tandfonline.comnih.gov This chelating property is the origin of most of the bioactivities attributed to 8HQ and its derivatives. nih.govdovepress.com The formation of these complexes can restore metal balance in systems where metal dyshomeostasis is a factor in disease pathology. tandfonline.comnih.gov

Derivatives of 8-hydroxyquinoline have demonstrated a strong affinity for essential transition metal ions that are crucial for various biological processes. These include, but are not limited to, copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺). tandfonline.com The interaction with these metal ions can lead to several downstream effects. For example, by chelating copper and zinc, certain 8HQ derivatives can inhibit the production and aggregation of misfolded proteins implicated in neurodegenerative diseases. tandfonline.com The chelation of iron is also significant, as iron is a redox-active metal that can participate in the generation of damaging reactive oxygen species and is an essential nutrient for the growth of cancer cells and microbes. nih.gov The stability and specificity of these metal-ligand complexes are crucial determinants of their biological outcomes. mdpi.com

| Metal Ion | Biological Relevance | Effect of Chelation by 8HQ Derivatives |

|---|---|---|

| Copper (Cu²⁺) | Enzyme cofactor, protein aggregation | Inhibition of misfolded protein production, antiangiogenesis activity. tandfonline.comdovepress.com |

| Iron (Fe³⁺) | Oxygen transport, DNA synthesis, redox reactions | Reduction of oxidative stress, antiproliferative effects. nih.gov |

| Zinc (Zn²⁺) | Enzyme function, protein structure | Reversal of proteasome resistance, inhibition of metalloenzymes. tandfonline.com |

The interaction between 8-hydroxyquinoline derivatives and metal ions, particularly redox-active metals like copper and iron, can lead to the generation of reactive oxygen species (ROS). tandfonline.comnih.gov This process is often linked to the compound's anticancer and antimicrobial activities. While often associated with cellular damage, the controlled production of ROS can trigger programmed cell death (apoptosis) in cancer cells. mdpi.com For example, the monoamine oxidase enzyme involved in dopamine metabolism generates hydrogen peroxide (H₂O₂). In the presence of Fe²⁺, this can initiate the Fenton reaction, producing highly reactive hydroxyl radicals that cause oxidative stress. tandfonline.com Certain 8-hydroxyquinoline derivatives can modulate this process through iron chelation. tandfonline.com Mechanistic studies involving vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have also shown that such complexes can induce intracellular ROS production, which is a known trigger for apoptosis in cancer cell lines. mdpi.com

Enzyme Inhibition Studies (focus on binding mechanisms and structural requirements)

The 8-hydroxyquinoline scaffold has been identified as a versatile framework for the development of enzyme inhibitors. nih.govnih.gov Its ability to chelate metal ions is particularly relevant for the inhibition of metalloenzymes, where the compound can coordinate to the catalytic metal ion in the active site. nih.govnih.gov The structural features of the 8HQ derivative, including the position and nature of substituents, play a critical role in determining its binding affinity and inhibitory mechanism. nih.gov

A notable example of enzyme inhibition by an 8-hydroxyquinoline derivative is the targeting of the Class II fructose 1,6-bisphosphate aldolase (FBA) from Mycobacterium tuberculosis (MtFBA). nih.govnih.gov This enzyme is critical for the glycolysis and gluconeogenesis pathways of the bacterium, making it an attractive target for novel antibiotics. nih.gov A study identified 8-hydroxyquinoline-2-carboxylic acid, an isomer of the parent acid of Methyl 8-hydroxyquinoline-6-carboxylate, as a potent inhibitor of MtFBA. nih.govnih.gov

Kinetic analysis revealed that this compound acts as a noncompetitive inhibitor . nih.gov This mechanism implies that the inhibitor does not bind to the same site as the substrate but rather to a different site on the enzyme. libretexts.orgkhanacademy.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. nih.govkhanacademy.org The study determined an IC₅₀ value of 10 ± 1 μM for the inhibition of MtFBA. nih.govnih.gov This noncompetitive inhibition was specific, as the compound showed no inhibitory activity against the structurally distinct human class I FBA. nih.govnih.gov Further investigation to see if the inhibition was due to the sequestration of the enzyme's essential Zn(II) cofactor showed that adding excess zinc did not reverse the inhibition, suggesting the effect was a direct interaction with the enzyme itself rather than simple metal chelation in the solution. nih.gov

| Enzyme Target | Inhibitor | IC₅₀ (μM) | Inhibition Mechanism | Selectivity |

|---|---|---|---|---|

| Mycobacterium tuberculosis Fructose 1,6-bisphosphate Aldolase (MtFBA) | 8-hydroxyquinoline-2-carboxylic acid | 10 ± 1 | Noncompetitive nih.gov | No inhibition of human Class I FBA nih.govnih.gov |

Derivatives of 8-hydroxyquinoline have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. The mechanism of inhibition by 8HQ derivatives can be multifactorial, involving not only direct interaction with the enzyme's active site but also their metal-chelating properties, which can address the metal-induced aggregation of amyloid-β peptides associated with the disease. nih.gov The structural requirements for potent cholinesterase inhibition often include specific substitutions on the quinoline (B57606) ring that enhance binding to the enzyme's active or peripheral sites. nih.gov

Design of Metalloenzyme Inhibitor Scaffolds

The 8-hydroxyquinoline (8-HQ) framework, the core of Methyl 8-hydroxyquinoline-6-carboxylate, is a well-established metal-binding pharmacophore (MBP) utilized in the design of metalloenzyme inhibitors. nih.govescholarship.org Metalloenzymes are a class of enzymes that require a metal ion cofactor for their catalytic activity, playing critical roles in numerous biological processes. The 8-HQ scaffold functions as a potent chelator, binding to transition metal ions, such as zinc, iron, and nickel, through its nitrogen atom and the oxygen of the hydroxyl group. nih.govnih.gov This bidentate chelation is fundamental to its inhibitory mechanism, where it competes with the enzyme's natural substrate or displaces catalytic water molecules at the metal center in the active site.

The development of 8-HQ derivatives as metalloenzyme inhibitors is a key strategy in fragment-based drug discovery (FBDD). nih.govscilit.com The core scaffold provides the essential metal-binding function, while modifications at various positions on the quinoline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For instance, the 8-hydroxyquinoline scaffold has been successfully employed to develop inhibitors for histone demethylases (KDMs), a class of iron-dependent metalloenzymes. nih.gov In these cases, the 8-HQ moiety binds directly to the active site Fe(II) ion, effectively blocking the enzyme's function. nih.gov

Bioisostere replacement is another advanced strategy used with the 8-HQ scaffold to overcome pharmacokinetic challenges like poor solubility or low membrane permeability while retaining biological activity. nih.govscilit.comdigitellinc.com By replacing parts of the quinoline ring or the hydroxyl group with isosteres, novel metal-binding isosteres (MBIs) can be created. nih.gov This approach allows for the development of new inhibitor scaffolds with potentially improved drug-like profiles for targeting metalloenzymes in various diseases. escholarship.orgdigitellinc.com

Role as a Scaffold for Rational Drug Design

The 8-hydroxyquinoline ring system is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets with high affinity. nih.govsemanticscholar.org This versatility makes Methyl 8-hydroxyquinoline-6-carboxylate an excellent starting point for rational drug design. The core scaffold provides the crucial metal-chelating capability, while the substituents—the hydroxyl group at position 8 and the methyl carboxylate group at position 6—offer opportunities for chemical modification to optimize interactions with a specific target enzyme.

Chemical Modifications and Theoretical Interactions:

The 8-Hydroxyl Group: This group is critical for metal chelation and is generally conserved. nih.govnih.gov Its deprotonation allows for strong coordination with the metal ion in an enzyme's active site.

The Quinoline Nitrogen: As the second point of chelation, this nitrogen atom is also essential for metal binding. nih.gov Modifications that alter its basicity can influence the stability of the resulting metal complex and, consequently, the inhibitory activity.

The 6-Carboxylate Group: The ester group at position 6 is a key site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then form hydrogen bonds with conserved lysine and tyrosine residues in enzyme active sites, mimicking the interactions of natural substrates like 2-oxoglutarate. nih.gov Alternatively, the ester can be converted to various amides or other functional groups to explore different binding pockets, improve cell permeability, or modulate solubility.

The Quinoline Ring: The aromatic ring itself can be substituted with halogens, alkyl, or other groups to enhance hydrophobic interactions within the target's binding pocket or to block metabolic pathways. nih.govmdpi.com

Rational drug design using this scaffold involves computational methods, such as molecular docking, to predict how different derivatives will bind to a target protein. researchgate.net These theoretical studies guide the synthesis of new compounds with improved potency and selectivity, leveraging the foundational structure of Methyl 8-hydroxyquinoline-6-carboxylate.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies on 8-hydroxyquinoline derivatives have provided critical insights into the features required for their biological activity, particularly as metalloenzyme inhibitors. nih.gov These studies systematically modify the 8-HQ scaffold and assess how these changes affect inhibitory potency, helping to elucidate the mechanism of action.

Key findings from SAR studies on the 8-HQ scaffold include:

The Chelating Moiety is Essential : The presence of the 8-hydroxyl group and the quinoline nitrogen is a prerequisite for metal chelation and, in many cases, for biological activity. Derivatives where the hydroxyl group is moved to other positions (e.g., 4, 6, or 7-hydroxyquinolines) or replaced by other groups show significantly reduced or no activity against metalloenzymes. nih.gov Similarly, removing the quinoline nitrogen to form phenol-derived Mannich bases abrogates the ability to chelate metal ions and results in a loss of toxicity against cancer cells. acs.org

Substituents on the Ring Modulate Activity : The type and position of substituents on the carbocyclic ring of the quinoline system have a profound impact on activity.

Position 5 and 7 : Halogenation at these positions, as seen in compounds like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), often enhances biological activity. nih.gov This is attributed to changes in the electronic properties of the ring, which can affect the pKa of the hydroxyl group and the stability of the metal complex. acs.org

Position 2 : Substitutions at the 2-position can also influence cytotoxicity and inhibitory potential. For example, replacing a methyl group with a carbaldehyde at this position can lead to a significant increase in cytotoxicity against tumor cell lines. nih.gov

Position 6 : The carboxylate group in Methyl 8-hydroxyquinoline-6-carboxylate provides a handle for forming additional interactions. SAR studies on similar inhibitors have shown that a non-metal-binding carboxylic acid can form crucial hydrogen bonds with active site residues, significantly enhancing potency. nih.gov

The table below summarizes the general impact of substitutions on the 8-hydroxyquinoline scaffold based on published SAR studies.

| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |

| 8 | Removal/Replacement of -OH | Loss of metal chelation and activity | nih.gov |

| 5 and 7 | Halogens (e.g., Cl, I) | Often increases activity and lipophilicity | nih.govmdpi.com |

| 2 | Carbaldehyde, Carboxamides | Can significantly modulate cytotoxicity | mdpi.comnih.gov |

| 6 | Carboxylic Acid/Ester | Can form H-bonds with active site residues, enhancing potency | nih.gov |

Interaction with Biomolecules

The primary mode of interaction for Methyl 8-hydroxyquinoline-6-carboxylate and its derivatives with biomolecules, particularly metalloenzymes, is through the chelation of the active site metal ion. nih.gov X-ray crystallography studies of related 8-hydroxyquinoline inhibitors bound to enzymes like histone demethylase (KDM) provide a clear picture of this interaction. nih.gov

In the active site of KDM4A, for example, an 8-hydroxyquinoline inhibitor binds in a bidentate fashion to the catalytic metal ion (Ni²+ in the crystal structure, serving as a surrogate for Fe²+). nih.gov The quinoline nitrogen and the deprotonated 8-hydroxy oxygen coordinate directly with the metal. This binding displaces a coordinating histidine residue and catalytic water molecules, effectively inactivating the enzyme. nih.gov

Beyond direct metal chelation, the scaffold can engage in other significant interactions:

Hydrogen Bonding : As seen with other inhibitors, the carboxylate group (formed upon hydrolysis of the methyl ester of Methyl 8-hydroxyquinoline-6-carboxylate) is positioned to form strong hydrogen bonds with conserved amino acid residues, such as lysine and tyrosine, at the entrance of the active site. nih.gov

Hydrophobic and π-π Interactions : The planar, aromatic quinoline ring can form hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the enzyme's binding pocket. nih.gov

Interactions with DNA : While the primary focus is on metalloenzymes, some 8-hydroxyquinoline derivatives have been studied for their ability to interact with DNA. These interactions are often metal-dependent, where the metal complex of the 8-HQ derivative intercalates between DNA base pairs or binds to the DNA grooves. This mode of action is particularly relevant for the anticancer properties of some quinoline-based compounds.

The combination of strong metal chelation and secondary interactions with protein residues or other biomolecules like DNA underpins the diverse biological activities of the 8-hydroxyquinoline class of compounds. nih.govnih.gov

Catalysis Research

Design of Catalytic Systems Incorporating Methyl 8-Hydroxyquinoline-6-Carboxylate or its Derivatives

The design of catalytic systems based on 8-hydroxyquinoline (B1678124) derivatives involves their use as ligands to create well-defined metal complexes. These derivatives are effective in synthesizing five-coordinated oxovanadium(IV) complexes, such as [VO(2,6-(Me)2-quin)2], [VO(2,5-(Me)2-quin)2], and [VO(2-Me-quin)2], by reacting with precursors like VO(acac)₂. mdpi.combohrium.com The 8-hydroxyquinoline moiety acts as a bidentate, monoanionic ligand, coordinating with the metal center through its nitrogen and oxygen atoms. iosrjournals.org

Beyond discrete molecular complexes, these ligands are incorporated into heterogeneous catalysts to enhance stability and facilitate reuse. One approach involves modifying heteropoly acids, such as H₄SiW₁₂O₄₀, with derivatives like 8-hydroxy-2-methylquinoline. researchgate.net This modification helps in forming a heterogeneous system with improved structural stability. researchgate.net Another strategy is the immobilization of metal complexes onto solid supports, with robust inorganic materials like silica being preferred for oxidation reactions. researchgate.net This covalent anchoring is a key step in creating practical, reusable catalysts. researchgate.net

Mixed-ligand complexes have also been designed, for instance, by combining 8-hydroxyquinoline with amino acids to create Co(II) and Ni(II) complexes for applications in homogeneous catalysis. iosrjournals.org

Mechanistic Studies of Catalytic Reactions (e.g., Hydrocarbon Oxidation)

Mechanistic investigations of catalytic reactions using 8-hydroxyquinoline-based complexes have provided valuable insights, particularly in the field of hydrocarbon oxidation. Studies involving vanadium complexes with methyl-substituted 8-hydroxyquinoline ligands in the oxidation of alkanes by hydrogen peroxide (H₂O₂) point to a mechanism involving free hydroxyl radicals (HO•) as the active oxidizing species. mdpi.comnih.govnih.gov

The process is distinct from typical Fenton-like systems. The activation of H₂O₂ occurs through its coordination to the metal center of the catalyst. nih.gov A key finding is the role of the 8-hydroxyquinoline derivatives as "noninnocent" or redox-active ligands. This property facilitates the homolysis of the coordinated hydrogen peroxide to generate hydroxyl radicals without requiring a change in the metal's oxidation state. nih.gov